molecular formula C18H13Cl3N2OS2 B2633574 4-[(4-Chlorophenyl)sulfanyl]-2-[(2,6-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether CAS No. 338955-90-1

4-[(4-Chlorophenyl)sulfanyl]-2-[(2,6-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether

Cat. No.: B2633574
CAS No.: 338955-90-1
M. Wt: 443.79
InChI Key: ZPYCVKKZABTPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Chlorophenyl)sulfanyl]-2-[(2,6-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether is a useful research compound. Its molecular formula is C18H13Cl3N2OS2 and its molecular weight is 443.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-[(4-Chlorophenyl)sulfanyl]-2-[(2,6-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H15Cl2N3S2O\text{C}_{17}\text{H}_{15}\text{Cl}_{2}\text{N}_{3}\text{S}_{2}\text{O}

This structure features a pyrimidine core substituted with chlorophenyl and dichlorobenzyl sulfanyl groups, which are significant for its biological interactions.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit moderate to strong antibacterial activity against various bacterial strains. For instance, synthesized derivatives showed effective inhibition against Salmonella typhi and Bacillus subtilis, with varying degrees of effectiveness against other strains like Escherichia coli and Staphylococcus aureus .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has shown significant inhibitory action against acetylcholinesterase (AChE) and urease, which are crucial targets in the treatment of Alzheimer's disease and urinary tract infections, respectively. The IC50 values for some related compounds were reported as follows:

Compound IDTarget EnzymeIC50 (µM)
7lAChE2.14 ± 0.003
7mAChE0.63 ± 0.001
7nUrease1.13 ± 0.003
7oUrease1.21 ± 0.005

These results indicate that modifications in the chemical structure can enhance the inhibitory effects on these enzymes, suggesting a pathway for developing more effective therapeutics .

Pharmacological Implications

The diverse biological activities of this compound suggest potential applications in pharmacology:

  • Antibacterial Agents : The antibacterial properties indicate its potential use in treating infections caused by resistant bacterial strains.
  • Cognitive Enhancers : As an AChE inhibitor, it may contribute to cognitive enhancement in neurodegenerative diseases.
  • Urease Inhibitors : Its urease inhibition could be beneficial in managing urinary tract infections and related conditions.

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted on synthesized derivatives revealed that specific modifications led to enhanced activity against Bacillus subtilis. Compounds with additional functional groups showed improved binding affinity to bacterial cell walls.
  • Case Study on Enzyme Inhibition : Another research effort focused on the structure-activity relationship (SAR) of similar compounds indicated that the presence of chlorinated phenyl groups significantly increased AChE inhibition potency.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-2-[(2,6-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2OS2/c1-24-16-9-22-18(25-10-13-14(20)3-2-4-15(13)21)23-17(16)26-12-7-5-11(19)6-8-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYCVKKZABTPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=CC=C(C=C2)Cl)SCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.